![molecular formula C17H22N2O3 B11621003 N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11621003.png)
N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide
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Overview
Description
N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide is a chemical compound with the molecular formula C₁₇H₂₂N₂O₄. It is known for its unique structure, which includes a cyclohexylidene ring and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the reaction of 3,3-dimethyl-5-oxocyclohexanone with 4-methoxyphenylacetic acid hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The process may involve heating the reactants in a suitable solvent such as ethanol or methanol to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oximes and other oxidized products.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-3,3-Dimethyl-5-oxocyclohexylidene]-2-(3,5-dimethylphenoxy)acetohydrazide
- N’-[(1E)-3,3-Dimethyl-5-oxocyclohexylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
Uniqueness
N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxy group.
Properties
Molecular Formula |
C17H22N2O3 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H22N2O3/c1-17(2)10-13(9-14(20)11-17)18-19-16(21)8-12-4-6-15(22-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,19,21)/b18-13- |
InChI Key |
LLLKIVROBXXSRE-AQTBWJFISA-N |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)CC2=CC=C(C=C2)OC)/CC(=O)C1)C |
Canonical SMILES |
CC1(CC(=NNC(=O)CC2=CC=C(C=C2)OC)CC(=O)C1)C |
Origin of Product |
United States |
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